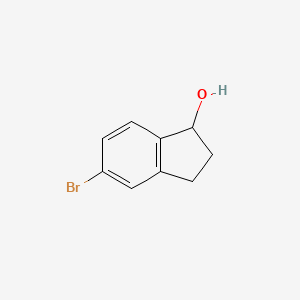

5-bromo-2,3-dihydro-1H-inden-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9,11H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRXIUUZVRAOHBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1O)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90541957 | |

| Record name | 5-Bromo-2,3-dihydro-1H-inden-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90541957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34598-50-0 | |

| Record name | 5-Bromo-2,3-dihydro-1H-inden-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34598-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2,3-dihydro-1H-inden-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90541957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2,3-dihydro-1H-inden-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-2,3-dihydro-1H-inden-1-ol: Properties, Synthesis, and Applications

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the indenyl scaffold is a privileged structure, forming the core of numerous biologically active molecules and advanced materials. Among its derivatives, 5-Bromo-2,3-dihydro-1H-inden-1-ol, also known as 5-bromo-1-indanol, emerges as a highly versatile and valuable building block. Its unique trifunctional nature—comprising a reactive secondary alcohol, a modifiable aromatic bromine atom, and a rigid bicyclic framework—offers synthetic chemists a powerful tool for constructing complex molecular architectures.

This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its core chemical properties, established synthetic protocols, characteristic reactivity, and significant applications, particularly in the realm of pharmaceutical development. The insights presented herein are grounded in established scientific literature, providing a reliable resource for leveraging this compound in your research endeavors.

Physicochemical and Spectroscopic Properties

This compound is a solid at room temperature, and its properties are well-documented.[1] The presence of both a bromine atom and a hydroxyl group significantly influences its polarity and reactivity. The molecule exists as a racemic mixture of (R) and (S) enantiomers, which can be resolved or synthesized selectively for stereospecific applications.[1][2]

Core Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO | [1][2] |

| Molecular Weight | 213.07 g/mol | [1][3] |

| Appearance | Solid | [1] |

| Purity | Typically >95.0% | [2] |

Spectroscopic Profile

Accurate characterization of this compound is crucial for its effective use. The following spectroscopic data are characteristic of the compound.

-

¹H NMR (Nuclear Magnetic Resonance): In a typical ¹H NMR spectrum (400 MHz, CDCl₃), one would expect to observe multiplets for the methylene protons of the five-membered ring, a distinct signal for the carbinol proton (CH-OH), and signals in the aromatic region corresponding to the protons on the substituted benzene ring.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad absorption band in the region of 3300–3500 cm⁻¹, indicative of the O-H stretching vibration of the hydroxyl group.[3] A C-Br stretching frequency is also expected in the fingerprint region, typically between 560–600 cm⁻¹.[3]

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Synthesis and Production

The most common and industrially scalable approach to synthesizing this compound is through the reduction of the corresponding ketone, 5-bromo-1-indanone. This ketone is a commercially available starting material.

Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Reduction of 5-Bromo-1-indanone

Materials:

-

5-Bromo-1-indanone

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 5-bromo-1-indanone (1.0 equivalent) in methanol.

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C. This is a critical step to control the exothermicity of the reduction reaction.

-

Reduction: Slowly add sodium borohydride (NaBH₄) (typically 1.1 to 1.5 equivalents) portion-wise to the stirred solution. Adding the reducing agent slowly prevents a rapid, uncontrolled reaction.

-

Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by the slow addition of deionized water.

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with deionized water and then with brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization or silica gel column chromatography to afford the final product.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the orthogonal reactivity of its hydroxyl and bromo functional groups. This allows for a wide range of selective transformations.

Caption: Key reaction pathways for this compound.

Reactions at the Hydroxyl Group

-

Oxidation: The secondary alcohol can be readily oxidized back to the corresponding ketone, 5-bromo-1-indanone, using standard oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).[4] This transformation is often used in multi-step syntheses where the alcohol functionality served as a protecting group or was introduced for stereochemical control.

-

Etherification and Esterification: The hydroxyl group can participate in Williamson ether synthesis or be acylated to form esters, allowing for the introduction of a wide variety of side chains and functional groups.

Reactions at the Bromine Atom

-

Palladium-Catalyzed Cross-Coupling Reactions: The aromatic C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions. This is arguably the most powerful application of this building block in drug discovery.

-

Suzuki Coupling: Reaction with boronic acids or esters allows for the formation of C-C bonds, introducing new aryl or heteroaryl moieties at the 5-position.

-

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling with a wide range of amines, a crucial transformation in the synthesis of many pharmaceuticals.[3][5]

-

Sonogashira Coupling: The introduction of alkyne groups is possible through coupling with terminal alkynes.

-

Applications in Drug Discovery and Medicinal Chemistry

The indenyl scaffold and its derivatives are of significant interest in medicinal chemistry due to their rigid conformation, which can lead to high-affinity interactions with biological targets. This compound serves as a key intermediate in the synthesis of a variety of biologically active compounds.

-

Kinase Inhibitors: The indane core is found in several potent kinase inhibitors. This compound can be a precursor to compounds targeting kinases like Bruton's tyrosine kinase (BTK), which are implicated in certain types of cancer.[3]

-

Metabolic Disease Research: The related compound, 5-bromo-1-indanone, has been used in research related to obesity and associated metabolic diseases.[5]

-

Anticancer Agents: The bromo-indanone scaffold has been incorporated into novel compounds with potential anticancer activity.[6]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[7]

-

Handling: Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with soap and water. If inhaled, move to fresh air.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.[8]

Conclusion

This compound is a cornerstone building block in modern synthetic chemistry. Its well-defined structure, coupled with the orthogonal reactivity of its functional groups, provides a reliable and versatile platform for the synthesis of complex molecules. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and reactivity is paramount to unlocking its full potential in the creation of novel therapeutics and advanced materials. This guide has aimed to provide a comprehensive and practical overview to support and inspire such endeavors.

References

-

PubChem. 5-bromo-2,3-dihydro-1H-indene. [Link]

-

MDPI. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. [Link]

Sources

- 1. (R)-5-Bromo-2,3-dihydro-1H-inden-1-ol | CymitQuimica [cymitquimica.com]

- 2. (S)-5-BROMO-2,3-DIHYDRO-1H-INDEN-1-OL | CymitQuimica [cymitquimica.com]

- 3. (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol () for sale [vulcanchem.com]

- 4. 5-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

5-bromo-2,3-dihydro-1H-inden-1-ol CAS number

An In-Depth Technical Guide to 5-bromo-2,3-dihydro-1H-inden-1-ol

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development. It provides an in-depth exploration of this compound, a critical building block in contemporary medicinal chemistry. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding of its synthesis, properties, and applications.

Introduction: Strategic Importance in Medicinal Chemistry

This compound is a halogenated indanol derivative that has garnered significant attention as a key intermediate in the synthesis of complex pharmaceutical agents. Its rigid bicyclic scaffold and the presence of strategically positioned functional groups—a hydroxyl group for further modification and a bromine atom for cross-coupling reactions—make it a versatile synthon. This is particularly evident in the development of targeted therapies, such as kinase inhibitors, where precise molecular architecture is paramount for efficacy and selectivity. This guide will elucidate the synthesis of this compound from its ketone precursor, 5-bromo-2,3-dihydro-1H-inden-1-one, and explore its pivotal role in the synthesis of advanced therapeutic molecules.

Physicochemical Properties and Identification

A precise understanding of a compound's properties is fundamental to its application. The key identifiers and physicochemical characteristics of this compound are summarized below. It is important to note the existence of enantiomeric forms, which are critical in the development of stereospecific pharmaceuticals.

| Property | Value | Source(s) |

| CAS Number | 34598-50-0 (Racemic) | [1] |

| 1270284-15-5 ((S)-enantiomer) | [2] | |

| Molecular Formula | C₉H₉BrO | [1][2] |

| Molecular Weight | 213.07 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | 5-Bromo-1-indanol | [3] |

| Appearance | Solid (typical) | [4] |

Synthesis Protocol: From Ketone to Chiral Alcohol

The most common and efficient laboratory-scale synthesis of this compound involves the reduction of the corresponding ketone, 5-bromo-2,3-dihydro-1H-inden-1-one (CAS: 34598-49-7).[5][6] This transformation is a cornerstone of organic synthesis, converting a carbonyl group into a hydroxyl group.

Underlying Principle: Nucleophilic Acyl Addition

The reduction of a ketone to a secondary alcohol is typically achieved using a hydride-donating reducing agent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). For reasons of safety and functional group tolerance, NaBH₄ is often preferred in laboratory settings for this type of transformation. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during aqueous workup.

Experimental Workflow: A Validating Protocol

The following protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product verification.

Caption: Workflow for the reduction of 5-bromo-2,3-dihydro-1H-inden-1-one.

Detailed Step-by-Step Methodology

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2,3-dihydro-1H-inden-1-one (1.0 eq). Dissolve the ketone in a suitable alcohol solvent, such as methanol or ethanol (approximately 10-15 mL per gram of ketone).

-

Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5°C. This is crucial to control the exothermicity of the reaction.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1-1.5 eq) to the cooled solution in small portions over 15-20 minutes. The portion-wise addition prevents a rapid, uncontrolled reaction and hydrogen gas evolution.

-

Reaction: Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 1-2 hours.

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 7:3 v/v). The disappearance of the starting ketone spot and the appearance of a more polar product spot (lower Rf) indicates reaction completion.

-

Quenching: Once the reaction is complete, cool the flask again in an ice bath. Cautiously add acetone to quench any excess NaBH₄, followed by the slow addition of water.

-

Solvent Removal: Remove the organic solvent (methanol/ethanol) under reduced pressure using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3 x volume of aqueous layer).

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude alcohol by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane to afford the pure this compound.

Application in Drug Discovery: Intermediate for Kinase Inhibitors

The true value of this compound is realized in its application as a sophisticated building block for targeted therapeutics. A prime example is its use in the synthesis of inhibitors for Bruton's Tyrosine Kinase (BTK).

The Role of Bruton's Tyrosine Kinase (BTK)

BTK is a critical enzyme in the B-cell antigen receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. In many B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma, this pathway is constitutively active, driving cancer cell growth. Therefore, inhibiting BTK is a validated and highly effective therapeutic strategy.

Caption: Simplified BTK signaling pathway and the point of inhibition.

Synthetic Utility in BTK Inhibitor Scaffolds

This compound serves as the precursor to a chiral amine, which is often a key component of the final BTK inhibitor. The bromine atom facilitates palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to link the indane core to a nitrogen-containing heterocyclic system (e.g., pyrazolopyrimidines).[7] This reaction is a powerful tool for forming carbon-nitrogen bonds, which are ubiquitous in pharmaceutical compounds. The hydroxyl group can be converted into an amine with inversion of stereochemistry, allowing for the synthesis of specific enantiomers, which is often critical for drug efficacy and safety.

Spectroscopic Characterization Profile

While an experimental spectrum for the title compound is not provided, its structure allows for the prediction of key spectroscopic features essential for its identification and characterization.

-

¹H NMR: Protons on the aromatic ring will appear in the δ 7.20–7.50 ppm range. The proton attached to the carbon bearing the hydroxyl group (CH-OH) would be expected around δ 5.0-5.5 ppm. The aliphatic protons of the five-membered ring would appear further upfield.

-

¹³C NMR: The aromatic carbons will resonate in the δ 120-150 ppm region, with the carbon attached to the bromine being significantly influenced. The carbon attached to the hydroxyl group (C-OH) would appear in the δ 65-80 ppm range.

-

IR Spectroscopy: A characteristic broad absorption band in the region of 3200–3600 cm⁻¹ would confirm the presence of the O-H stretching vibration of the alcohol. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, and C-Br stretching would appear in the fingerprint region at lower wavenumbers (around 500-600 cm⁻¹).

Safety and Handling Precautions

As with any chemical reagent, proper handling of this compound is essential.

-

Hazard Statements: The compound is harmful if swallowed (H302) and may cause respiratory irritation (H335).[1]

-

Precautionary Measures:

-

Use in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Wash hands thoroughly after handling.[1]

-

Avoid ingestion, inhalation, and contact with skin and eyes.

-

Conclusion

This compound is more than a simple chemical; it is an enabling tool for the advancement of modern medicine. Its well-defined structure and versatile reactivity provide a reliable platform for the construction of complex and highly specific therapeutic agents. A thorough understanding of its synthesis, properties, and reactive potential, as detailed in this guide, empowers researchers to leverage this valuable intermediate in the ongoing quest for novel and more effective treatments for human diseases.

References

-

This compound - ChemicalBook.

-

(S)-5-BROMO-2,3-DIHYDRO-1H-INDEN-1-OL | CymitQuimica.

-

34598-49-7|5-Bromo-2,3-dihydro-1H-inden-1-one - BLDpharm.

-

5-Bromo-2,3-dihydro-1H-inden-2-ol | CAS 862135-61-3 | SCBT - Santa Cruz Biotechnology.

-

(S)-5-Bromo-2,3-dihydro-1H-inden-2-ol - Vulcanchem.

-

(R)-5-Bromo-2,3-dihydro-1H-inden-1-ol | CymitQuimica.

-

5-Bromo-1-indanone | C9H7BrO | CID 520695 - PubChem.

-

1H-Inden-1-one, 5-bromo-2,3-dihydro- - NIST WebBook.

Sources

- 1. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 2. (S)-5-BROMO-2,3-DIHYDRO-1H-INDEN-1-OL | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. (R)-5-Bromo-2,3-dihydro-1H-inden-1-ol | CymitQuimica [cymitquimica.com]

- 5. 34598-49-7|5-Bromo-2,3-dihydro-1H-inden-1-one|BLD Pharm [bldpharm.com]

- 6. 5-Bromo-1-indanone | C9H7BrO | CID 520695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol () for sale [vulcanchem.com]

An In-depth Technical Guide to the Synthesis and Characterization of 5-bromo-2,3-dihydro-1H-inden-1-ol

Introduction: The Significance of 5-bromo-2,3-dihydro-1H-inden-1-ol in Medicinal Chemistry

This compound is a halogenated indanol derivative that serves as a valuable building block in the synthesis of more complex molecules, particularly within the pharmaceutical industry. The indane scaffold is a privileged structure in drug discovery, appearing in a variety of biologically active compounds. The presence of a bromine atom provides a reactive handle for further functionalization through cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the construction of diverse molecular libraries for drug screening.[1] Furthermore, the hydroxyl group can be modified or used to introduce other functionalities.

The closely related 2-ol isomer, (S)-5-bromo-2,3-dihydro-1H-inden-2-ol, is a known precursor to Bruton's tyrosine kinase (BTK) inhibitors, which are crucial in the treatment of certain cancers like B-cell lymphomas.[2] This highlights the potential of 5-bromo-substituted indanols as key intermediates in the development of novel therapeutics. This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering researchers and drug development professionals a practical and in-depth resource.

Part 1: Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves a two-step process. The first step is the synthesis of the precursor ketone, 5-bromo-1-indanone, followed by its reduction to the desired secondary alcohol.

Step 1: Synthesis of the Precursor, 5-bromo-1-indanone

5-bromo-1-indanone is a crucial intermediate that can be synthesized via several routes.[3] A well-established method is the intramolecular Friedel-Crafts acylation of a suitable precursor. One such precursor is 3-(3-bromophenyl)propionic acid.

Materials:

-

3-(3-Bromophenyl)propionic acid

-

Chlorosulfonic acid[3]

-

Dichloromethane (anhydrous)

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a fume hood, cautiously add 3-(3-bromophenyl)propionic acid to an excess of cold (0 °C) chlorosulfonic acid with stirring.

-

After the initial effervescence subsides, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice to quench the reaction.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography to yield pure 5-bromo-1-indanone.

Causality of Experimental Choices:

-

Chlorosulfonic acid acts as both the solvent and the cyclizing agent, promoting the intramolecular Friedel-Crafts acylation. Its strong dehydrating and acidic nature facilitates the formation of the acylium ion necessary for the ring closure.

-

Pouring onto ice is a critical step to safely quench the highly reactive chlorosulfonic acid and to precipitate the organic product.

-

Washing with sodium bicarbonate neutralizes any remaining acid, preventing product degradation and ensuring the purity of the final compound.

Step 2: Reduction of 5-bromo-1-indanone to this compound

The reduction of the carbonyl group in 5-bromo-1-indanone to a hydroxyl group is a standard transformation in organic synthesis. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose, as it reduces ketones to secondary alcohols without affecting the aromatic ring or the carbon-bromine bond.[4][5]

Materials:

-

5-bromo-1-indanone

-

Methanol or Ethanol[4]

-

Sodium borohydride (NaBH₄)[4]

-

Deionized water

-

Dilute hydrochloric acid (e.g., 1 M HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve 5-bromo-1-indanone in methanol or ethanol in a round-bottom flask at room temperature.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add sodium borohydride in small portions to the stirred solution. The reaction is exothermic and may cause bubbling.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture again in an ice bath and slowly add deionized water to quench the excess sodium borohydride.

-

Acidify the mixture to pH ~5-6 with dilute hydrochloric acid.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.

-

The product can be further purified by recrystallization or flash column chromatography.

Causality of Experimental Choices:

-

Sodium borohydride is chosen for its selectivity in reducing ketones in the presence of other functional groups. It is also safer and easier to handle than more powerful reducing agents like lithium aluminum hydride.[4]

-

Methanol or ethanol are common solvents for NaBH₄ reductions as they are protic and can participate in the reaction mechanism by protonating the intermediate alkoxide.[6]

-

Acidic workup is necessary to neutralize the borate esters formed during the reaction and to protonate the alkoxide to yield the final alcohol product.

Caption: Synthetic workflow for this compound.

Part 2: Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are crucial for the characterization of this compound.

The ¹H NMR spectrum will provide information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, the following signals are expected:

-

Aromatic Protons: Three distinct signals in the aromatic region (typically δ 7.0-7.5 ppm), corresponding to the three protons on the substituted benzene ring.

-

Benzylic Proton (CH-OH): A multiplet (likely a triplet or doublet of doublets) around δ 5.2 ppm, corresponding to the proton attached to the carbon bearing the hydroxyl group.

-

Methylene Protons (CH₂): Two sets of multiplets in the aliphatic region (typically δ 1.9-3.1 ppm), corresponding to the four protons of the two methylene groups in the five-membered ring.

-

Hydroxyl Proton (OH): A broad singlet that can appear over a wide chemical shift range, depending on the solvent and concentration. This signal will disappear upon the addition of D₂O.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.[7] For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule.

-

Aromatic Carbons: Six signals in the aromatic region (typically δ 120-150 ppm). One of these signals will be at a lower field due to the attachment of the bromine atom.

-

Benzylic Carbon (CH-OH): A signal around δ 75-80 ppm.

-

Methylene Carbons (CH₂): Two signals in the aliphatic region (typically δ 25-40 ppm).

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Aromatic CH | 7.0 - 7.5 | 120 - 150 |

| CH-OH | ~ 5.2 | 75 - 80 |

| CH₂ | 1.9 - 3.1 | 25 - 40 |

| OH | Variable (broad singlet) | - |

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C-H Stretch (Aromatic): Absorption bands just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorption bands just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Absorption bands in the region of 1450-1600 cm⁻¹.

-

C-O Stretch: A strong absorption band in the region of 1000-1200 cm⁻¹.

-

C-Br Stretch: An absorption band in the fingerprint region, typically around 500-600 cm⁻¹.

For comparison, the IR spectrum of the precursor, 5-bromo-1-indanone, would show a strong carbonyl (C=O) stretch around 1700 cm⁻¹, which should be absent in the spectrum of the final product. The NIST WebBook provides an IR spectrum for 5-bromo-1-indanone.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₉H₉BrO), the mass spectrum would be expected to show:

-

Molecular Ion Peak (M⁺): A pair of peaks corresponding to the molecular ion, with an intensity ratio of approximately 1:1 due to the presence of the two isotopes of bromine (⁷⁹Br and ⁸¹Br). The expected m/z values would be around 212 and 214.

-

Fragmentation Peaks: Common fragmentation patterns for indanols include the loss of water (M-18) and other fragments resulting from the cleavage of the five-membered ring.

Caption: Characterization workflow for this compound.

Conclusion

This technical guide has outlined a reliable and well-documented pathway for the synthesis of this compound, starting from the preparation of its precursor, 5-bromo-1-indanone. The detailed experimental protocols and the rationale behind the choice of reagents and conditions provide a solid foundation for researchers to successfully replicate this synthesis. Furthermore, the comprehensive guide to the characterization of the final product using modern spectroscopic techniques ensures the confirmation of its identity and purity. The strategic importance of this compound as a versatile intermediate in medicinal chemistry underscores the value of this guide for professionals in the field of drug discovery and development.

References

-

Wiley-VCH 2007 - Supporting Information. (URL: [Link])

-

1H-Inden-1-one, 5-bromo-2,3-dihydro- - the NIST WebBook. (URL: [Link])

-

5-bromo-2,3-dihydro-1H-indene - SpectraBase. (URL: [Link])

-

5-bromo-2,3-dihydro-1H-indene | C9H9Br | CID 267139 - PubChem. (URL: [Link])

-

Sodium Borohydride Reduction of Benzoin. (URL: [Link])

-

Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (URL: [Link])

-

Sodium Borohydride (NaBH4) Reduction - Organic Synthesis. (URL: [Link])

-

Sodium Borohydride - Common Organic Chemistry. (URL: [Link])

-

NaBH4 Reduction Organic Chemistry - YouTube. (URL: [Link])

-

Primer on ¹³C NMR Spectroscopy | OpenOChem Learn. (URL: [Link])

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol () for sale [vulcanchem.com]

- 3. 5-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Sodium Borohydride [commonorganicchemistry.com]

- 7. Primer on ¹³C NMR Spectroscopy | OpenOChem Learn [learn.openochem.org]

- 8. 1H-Inden-1-one, 5-bromo-2,3-dihydro- [webbook.nist.gov]

1H NMR spectrum of 5-bromo-2,3-dihydro-1H-inden-1-ol

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-bromo-2,3-dihydro-1H-inden-1-ol

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, a key intermediate in various synthetic applications. The content is structured to deliver not just spectral data, but a deeper understanding of the underlying principles that govern the observed nuclear magnetic resonance phenomena. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation.

Foundational Principles of ¹H NMR Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules.[1] The ¹H NMR spectrum, in particular, provides a wealth of information based on four key parameters:

-

Chemical Shift (δ): The position of a signal along the x-axis (in ppm) reflects the electronic environment of a proton.[2][3] Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups cause an upfield shift.

-

Integration: The area under a signal is proportional to the number of protons it represents.[3][4] This allows for the determination of the relative ratio of different types of protons in a molecule.

-

Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks is due to spin-spin coupling with neighboring, non-equivalent protons. The multiplicity is described by the "n+1 rule," where 'n' is the number of neighboring protons.[3]

-

Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz), provides information about the connectivity and spatial relationship between coupled protons.

The Molecular Structure of this compound

A thorough understanding of the molecule's structure is paramount to interpreting its ¹H NMR spectrum. Below is a diagram of this compound with a systematic numbering of the protons.

Figure 1: Structure of this compound with proton labeling.

Predicted ¹H NMR Spectrum and Interpretation

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on established chemical shift ranges, the electronic effects of the substituents, and analysis of structurally related compounds.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 | ~5.2 | 1H | Triplet (t) | ~6.5 |

| H-2a, H-2b | ~1.9 - 2.5 | 2H | Multiplet (m) | - |

| H-3a, H-3b | ~2.8 - 3.1 | 2H | Multiplet (m) | - |

| H-4 | ~7.3 | 1H | Doublet (d) | ~8.0 |

| H-6 | ~7.2 | 1H | Doublet of doublets (dd) | ~8.0, ~2.0 |

| H-7 | ~7.5 | 1H | Doublet (d) | ~2.0 |

| OH | Variable (1.5 - 4.0) | 1H | Singlet (s, broad) | - |

Detailed Analysis of Spectral Assignments

-

Aromatic Protons (H-4, H-6, H-7):

-

The aromatic protons resonate in the downfield region (7.2-7.5 ppm) due to the deshielding effect of the benzene ring current.

-

H-4 is expected to appear as a doublet due to ortho-coupling with H-6.

-

H-6 will likely be a doublet of doublets, as it is coupled to both H-4 (ortho-coupling) and H-7 (meta-coupling).

-

H-7 is predicted to be a doublet due to meta-coupling with H-6. The bromine atom at position 5 influences the chemical shifts of the adjacent aromatic protons.

-

-

Benzylic and Carbinol Protons (H-1):

-

The proton on the carbon bearing the hydroxyl group (H-1 ) is significantly deshielded by the adjacent oxygen atom and the aromatic ring, placing its signal around 5.2 ppm.[5]

-

This proton will appear as a triplet due to coupling with the two neighboring protons on C-2.

-

-

Aliphatic Protons (H-2a, H-2b, H-3a, H-3b):

-

The methylene protons at C-2 and C-3 will resonate in the upfield region.

-

The protons at C-2 are expected to be a complex multiplet due to geminal coupling with each other and vicinal coupling with H-1 and the C-3 protons.

-

The protons at C-3 are benzylic and will be deshielded relative to typical aliphatic protons, appearing as a multiplet due to coupling with the C-2 protons.

-

-

Hydroxyl Proton (OH):

-

The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It typically appears as a broad singlet due to rapid chemical exchange.[5]

-

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental procedure is recommended:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[2]

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumental Parameters:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Acquire the spectrum at room temperature.

-

Typical acquisition parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the signals and analyze the multiplicities and coupling constants.

-

Visualization of Key NMR Interactions

The following diagram illustrates the key spin-spin coupling interactions in this compound that give rise to the observed splitting patterns.

Figure 2: Key spin-spin coupling interactions in this compound.

Conclusion

The ¹H NMR spectrum of this compound provides a detailed fingerprint of its molecular structure. By carefully analyzing the chemical shifts, integration, multiplicities, and coupling constants, a complete and unambiguous assignment of all protons can be achieved. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of this and related compounds, enabling them to confidently verify their structures and assess the purity of their samples.

References

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Chem LibreTexts. (2021, December 15). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

-

Wade, L. G. (2017). Organic Chemistry (10th ed.). Chapter 17.11 Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Chem LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the ¹³C NMR Analysis of 5-bromo-2,3-dihydro-1H-inden-1-ol

Executive Summary

The structural elucidation of substituted indane scaffolds is a critical task in medicinal chemistry and materials science. 5-bromo-2,3-dihydro-1H-inden-1-ol presents a valuable case study for spectroscopic analysis, featuring a combination of aliphatic and aromatic systems influenced by two key substituents: a hydroxyl group and a bromine atom. This guide provides an in-depth exploration of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of this molecule. We will delve into the theoretical principles governing carbon chemical shifts, present a field-proven experimental protocol for data acquisition, and offer a detailed, carbon-by-carbon interpretation of the expected spectrum. This document is intended for researchers, scientists, and drug development professionals seeking to leverage ¹³C NMR for the unambiguous characterization of complex organic molecules.

Introduction: The Significance of this compound

This compound is a bifunctional organic compound featuring a fused bicyclic system. Its structure comprises a benzene ring fused to a five-membered ring, which contains a secondary alcohol and two methylene groups. The presence of a bromine atom on the aromatic ring and a hydroxyl group on the aliphatic ring introduces distinct electronic and steric environments, making it an excellent substrate for detailed NMR analysis. Understanding the precise location and electronic impact of these substituents is paramount for predicting reactivity, understanding biological activity, and ensuring quality control in synthetic processes. ¹³C NMR spectroscopy serves as a direct, non-destructive tool to probe the carbon skeleton of the molecule, providing definitive information on the number of unique carbon environments and their electronic nature.

Figure 1: Molecular structure of this compound with IUPAC numbering.

Foundational Principles: Interpreting ¹³C Chemical Shifts

A ¹³C NMR spectrum provides a signal for each chemically non-equivalent carbon atom in a molecule.[1] The position of this signal, its chemical shift (δ), is highly sensitive to the local electronic environment.

Key Influencing Factors:

-

Hybridization: The chemical shift of a carbon is strongly correlated with its hybridization state. Generally, sp³-hybridized carbons (alkanes) resonate upfield (10-70 ppm), while sp²-hybridized carbons (alkenes, aromatics) are found downfield (100-160 ppm), and sp-hybridized carbons (alkynes) are intermediate (70-90 ppm).[2]

-

Inductive Effects: Electronegative atoms attached to or near a carbon atom withdraw electron density, "deshielding" the carbon nucleus from the applied magnetic field. This deshielding effect causes the signal to shift downfield to a higher ppm value.[3] The hydroxyl group at C1 is a prime example of this phenomenon.

-

The "Heavy Atom Effect" of Bromine: While bromine is electronegative, its primary influence on the directly attached (ipso) carbon's chemical shift is not due to simple induction. Halogens heavier than fluorine (Cl, Br, I) introduce a phenomenon known as the "heavy atom effect." This effect involves the large electron cloud of the halogen, which induces diamagnetic shielding and results in an upfield shift (lower ppm) for the ipso-carbon compared to what would be predicted based on electronegativity alone.[4] This is a critical consideration for assigning C5.

-

Substituent Effects on the Aromatic Ring: The bromine atom and the fused aliphatic ring act as substituents on the benzene ring, influencing the chemical shifts of C4, C5, C6, C7, C3a, and C7a through a combination of inductive and resonance effects.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The acquisition of a high-quality, interpretable ¹³C NMR spectrum requires careful attention to experimental parameters. The low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus necessitate signal averaging over many scans to achieve an adequate signal-to-noise ratio.[5][6]

Figure 3: Logical flow of carbon signal differentiation using a DEPT-135 experiment.

Conclusion

The ¹³C NMR spectrum of this compound provides a wealth of structural information. A systematic analysis, grounded in the fundamental principles of chemical shift theory, allows for the confident assignment of all nine carbon signals. The downfield shift of C1 confirms the position of the hydroxyl group, while the characteristic upfield shift of C5 is a definitive marker for the bromine-bound ipso-carbon. By employing a robust experimental protocol and leveraging advanced techniques like DEPT, researchers can achieve unambiguous structural elucidation, a cornerstone of modern chemical and pharmaceutical development.

References

- Filo. (2025). Effect of bromine bonded to an aromatic carbon on the carbon 13 nmr signal.

- Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange.

- Compound Interest. (2015). Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR).

- Scribd. 13 C NMR Interpretation.

- University of Wisconsin-Madison. 13-C NMR Protocol for beginners AV-400.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- Chemguide. interpreting C-13 NMR spectra.

- ResearchGate. (2025). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.

- University of Oxford. A User Guide to Modern NMR Experiments.

- ResearchGate. The halogen effect on the 13 C NMR chemical shift in substituted benzenes.

- ChemicalBook. 1-INDANOL(6351-10-6) 13C NMR spectrum.

- EPFL. 13C NMR.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols.

- Unknown. 13C NMR spectroscopy • Chemical shift.

- Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES.

- University of Calgary. 13C-NMR.

- Harvard University. Summary of C13-NMR Interpretation.

Sources

In-Depth Technical Guide: Infrared Spectroscopy of 5-bromo-2,3-dihydro-1H-inden-1-ol

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 5-bromo-2,3-dihydro-1H-inden-1-ol, a key intermediate in pharmaceutical synthesis. Aimed at researchers, scientists, and drug development professionals, this document delves into the theoretical principles and practical application of Fourier Transform Infrared (FTIR) spectroscopy for the structural elucidation and quality control of this compound. We will explore the characteristic vibrational modes of its constituent functional groups, present a detailed experimental protocol for acquiring high-quality spectra, and provide a thorough interpretation of the resulting data. The causality behind experimental choices and the integration of self-validating systems within the described protocols are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Significance of Vibrational Spectroscopy in Pharmaceutical Analysis

In the realm of drug discovery and development, the unambiguous characterization of molecular structure is paramount. Infrared spectroscopy, a powerful and non-destructive analytical technique, probes the vibrational modes of molecules, providing a unique "fingerprint" that is highly specific to a compound's structure and bonding.[1][2] For a molecule such as this compound, which possesses a unique combination of aromatic, aliphatic, and hydroxyl functionalities, IR spectroscopy serves as an indispensable tool for confirming its identity, assessing purity, and detecting potential impurities.

The molecule , this compound, with the chemical formula C₉H₉BrO and a molecular weight of 213.07 g/mol , is a solid at room temperature.[3][4] Its structure, featuring a substituted aromatic ring fused to a five-membered ring containing a hydroxyl group, gives rise to a complex and informative infrared spectrum. This guide will systematically dissect this spectrum, correlating specific absorption bands with the molecular vibrations from which they originate.

Molecular Structure and Predicted Vibrational Modes

A thorough understanding of the molecular structure is the foundation for interpreting its infrared spectrum. The key functional groups present in this compound are:

-

Hydroxyl Group (-OH): This group is responsible for a characteristic, strong, and broad absorption band due to O-H stretching vibrations. The broadness arises from intermolecular hydrogen bonding in the solid state.[1][5][6]

-

Aromatic Ring (Substituted Benzene): The benzene ring exhibits several characteristic vibrations, including C-H stretching at wavenumbers slightly above 3000 cm⁻¹, and C=C in-ring stretching vibrations in the 1600-1400 cm⁻¹ region.[7][8][9] Out-of-plane (oop) C-H bending bands are also expected in the 900-675 cm⁻¹ region and can be diagnostic of the substitution pattern.[7]

-

Aliphatic Ring (Cyclopentanol moiety): The dihydroindenol structure contains sp³-hybridized carbon atoms. The C-H stretching vibrations of these methylene (-CH₂) groups are expected to appear just below 3000 cm⁻¹.[10][11]

-

Carbon-Oxygen Bond (C-O): The stretching vibration of the C-O single bond in the secondary alcohol will result in a strong absorption in the fingerprint region, typically between 1260 and 1050 cm⁻¹.[5][12]

-

Carbon-Bromine Bond (C-Br): The C-Br stretching vibration is expected to appear at lower wavenumbers, typically below 700 cm⁻¹.[13]

Below is a visual representation of the molecular structure of this compound.

Caption: Experimental workflow for ATR-FTIR spectroscopy.

Interpretation of the Infrared Spectrum

The infrared spectrum of this compound is a composite of the absorption bands from its various functional groups. The following table summarizes the expected characteristic absorption bands.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity | Notes |

| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 | Strong, Broad | Broadness due to hydrogen bonding. [1][5][6] |

| Aromatic Ring | =C-H Stretch | 3100 - 3000 | Medium to Weak | Characteristic of sp² C-H bonds. [7][8][9] |

| C=C Stretch (in-ring) | 1600 - 1585 & 1500 - 1400 | Medium | Often appears as a pair of bands. [7][14] | |

| C-H Out-of-Plane Bend | 900 - 675 | Strong | Position is diagnostic of substitution pattern. [7] | |

| Aliphatic -CH₂- | C-H Stretch | 2960 - 2850 | Medium | Characteristic of sp³ C-H bonds. [10][11] |

| Secondary Alcohol | C-O Stretch | 1260 - 1050 | Strong | A strong band in the fingerprint region. [5][12] |

| Aryl Bromide | C-Br Stretch | < 700 | Medium to Strong | Located in the low-frequency region. [13] |

Concluding Remarks

Infrared spectroscopy is a rapid, reliable, and information-rich technique for the structural characterization of this compound. By carefully analyzing the positions, intensities, and shapes of the absorption bands, researchers and quality control professionals can confidently verify the identity and integrity of this important pharmaceutical intermediate. The methodologies and interpretative guidelines presented in this technical guide provide a robust framework for the successful application of FTIR spectroscopy in a drug development setting.

References

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. UCLA Chemistry and Biochemistry. Retrieved from [Link]

-

OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. OpenStax. Retrieved from [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. OpenStax. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Alcohols. UCLA Chemistry and Biochemistry. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectrometry. MSU Department of Chemistry. Retrieved from [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Retrieved from [Link]

-

Smith, B. C. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Retrieved from [Link]

-

ACS Omega. (2023, May 3). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Publications. Retrieved from [Link]

-

University of Puget Sound. (n.d.). IR Absorption Table. University of Puget Sound. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Virginia Tech. Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Specac. Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). IR Tables. UCSC Chemistry and Biochemistry. Retrieved from [Link]

-

JoVE. (2024, December 5). Video: IR Absorption Frequency: Hybridization. JoVE. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. MSU Department of Chemistry. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. CU Boulder Department of Chemistry. Retrieved from [Link]

Sources

- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. (R)-5-Bromo-2,3-dihydro-1H-inden-1-ol | CymitQuimica [cymitquimica.com]

- 4. labshake.com [labshake.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 9. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. Video: IR Absorption Frequency: Hybridization [jove.com]

- 11. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 14. chem.libretexts.org [chem.libretexts.org]

The Analytical Fingerprint: A Technical Guide to the Mass Spectrometry of 5-bromo-2,3-dihydro-1H-inden-1-ol

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. 5-bromo-2,3-dihydro-1H-inden-1-ol, a halogenated derivative of the indanol scaffold, represents a class of compounds with significant potential in medicinal chemistry. Its characterization is a critical step in understanding its metabolic fate, identifying potential impurities, and ensuring the integrity of synthetic pathways. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural insight. This in-depth technical guide provides a comprehensive examination of the mass spectrometric behavior of this compound, focusing on the fragmentation patterns observed under both hard and soft ionization techniques. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the analytical characterization of this and similar halogenated molecules.

Core Principles: Ionization and Fragmentation

The journey of a molecule through a mass spectrometer begins with ionization. The choice of ionization technique is critical as it dictates the extent of fragmentation and, consequently, the nature of the structural information obtained. For this compound, two primary techniques are of particular relevance: Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI): The Hard Approach to Unveiling Structure

EI is a highly energetic, or "hard," ionization technique that involves bombarding the analyte with a beam of high-energy electrons (typically 70 eV).[1] This process readily ejects an electron from the molecule, forming a radical cation known as the molecular ion (M•+). The excess energy imparted to the molecular ion often leads to extensive and reproducible fragmentation, creating a unique "fingerprint" for the compound.[2]

For this compound, the presence of the bromine atom is a key determinant of its EI mass spectrum. Bromine has two naturally occurring isotopes, 79Br and 81Br, in an approximate 1:1 ratio of abundance.[3] This results in a characteristic isotopic pattern for any fragment containing a bromine atom, appearing as a pair of peaks (an "M" and "M+2" peak) of nearly equal intensity, separated by two mass-to-charge units (m/z).[4]

Electrospray Ionization (ESI): A Softer Touch for Molecular Weight Determination

In contrast to EI, ESI is a "soft" ionization technique that typically imparts less energy to the analyte molecule.[5] This results in minimal fragmentation and often allows for the clear observation of the protonated molecule, [M+H]+, or other adducts. ESI is particularly useful for confirming the molecular weight of a compound and is often coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures.[6] For this compound, ESI would be expected to produce a prominent ion cluster at m/z 213 and 215, corresponding to the protonated molecules containing 79Br and 81Br, respectively.

Predicted Fragmentation Pathway of this compound under Electron Ionization

The fragmentation of this compound in an EI source is governed by the relative strengths of its chemical bonds and the stability of the resulting fragments. The presence of the alcohol functional group and the bromine atom will direct the primary fragmentation pathways.

dot

Sources

(S)-5-bromo-2,3-dihydro-1H-inden-1-ol properties

An In-depth Technical Guide to (S)-5-bromo-2,3-dihydro-1H-inden-1-ol: Properties, Synthesis, and Applications in Drug Discovery

Abstract

(S)-5-bromo-2,3-dihydro-1H-inden-1-ol is a chiral building block of significant importance in modern medicinal chemistry. Its rigid bicyclic structure and versatile functional handles—a stereodefined secondary alcohol and an aryl bromide—make it a highly sought-after intermediate in the synthesis of complex molecular targets. This guide provides a comprehensive overview of its chemical and physical properties, a detailed, field-proven protocol for its enantioselective synthesis via the Corey-Bakshi-Shibata (CBS) reduction, methods for its purification and analysis, and a thorough characterization of its spectroscopic profile. Furthermore, we explore its reactivity and highlight its critical role as a precursor to potent Bruton's Tyrosine Kinase (BTK) inhibitors, providing essential insights for researchers in drug development and process chemistry.

Introduction and Strategic Importance

The indanol scaffold is a privileged structure in drug discovery, appearing in a range of biologically active molecules. The introduction of a bromine atom at the 5-position provides a crucial vector for diversification through modern cross-coupling methodologies. The specific (S)-enantiomer of 5-bromo-2,3-dihydro-1H-inden-1-ol has emerged as a cornerstone intermediate, particularly in the development of covalent BTK inhibitors used in oncology and immunology. The precise three-dimensional arrangement of the hydroxyl group is paramount for subsequent stereospecific reactions and ultimate biological activity, making robust methods for its enantioselective synthesis a critical focus of process chemistry. This document serves as a technical deep-dive for scientists aiming to synthesize, characterize, and utilize this valuable compound.

Physicochemical and Chiroptical Properties

Accurate characterization is the bedrock of chemical synthesis. The key properties of (S)-5-bromo-2,3-dihydro-1H-inden-1-ol and its common precursor are summarized below.

| Property | (S)-5-bromo-2,3-dihydro-1H-inden-1-ol | 5-bromo-2,3-dihydro-1H-inden-1-one (Precursor) |

| Appearance | White to off-white solid | Beige to brown crystalline powder[1] |

| Molecular Formula | C₉H₉BrO | C₉H₇BrO[2] |

| Molecular Weight | 213.07 g/mol [3] | 211.06 g/mol [4] |

| CAS Number | 1270284-15-5[3][5] | 34598-49-7[2][4] |

| Melting Point (°C) | 77-79 (for racemic mixture)[6] | 126-129 (lit.)[4] |

| Boiling Point (°C) | 307.7 ± 37.0 (Predicted)[6] | 303.7 ± 31.0 (Predicted)[1] |

| Density (g/cm³) | 1.617 ± 0.06 (Predicted)[6] | 1.18 g/mL at 25 °C (lit.)[1] |

| InChI Key | DRXIUUZVRAOHBS-VIFPVBQESA-N[5] | KSONICAHAPRCMV-UHFFFAOYSA-N[2][4] |

| Specific Rotation ([α]D) | To be determined experimentally. The (S)-enantiomer is expected to be levorotatory or dextrorotatory, a critical parameter for confirming stereochemical identity. | Not applicable (achiral) |

Enantioselective Synthesis: The Corey-Bakshi-Shibata (CBS) Reduction

The most reliable and widely adopted method for producing (S)-5-bromo-2,3-dihydro-1H-inden-1-ol is the asymmetric reduction of the prochiral ketone, 5-bromo-1-indanone. The Corey-Bakshi-Shibata (CBS) reduction is the industry standard for this transformation due to its high enantioselectivity, excellent yields, and predictable stereochemical outcome.[7][8][9][10]

Mechanistic Rationale

The CBS reduction employs a chiral oxazaborolidine catalyst, which coordinates with a stoichiometric borane source (e.g., BH₃·THF). This complex then coordinates to the ketone's carbonyl oxygen. The key to enantioselectivity lies in the steric arrangement of the catalyst-borane-ketone complex. The catalyst's chiral backbone directs the ketone to bind in a sterically favored orientation, exposing one face of the carbonyl to hydride delivery from the coordinated borane via a stable, six-membered ring transition state.[7][10] To obtain the (S)-alcohol, the (R)-CBS catalyst is typically used, which preferentially exposes the Re face of the ketone to the hydride attack.

Sources

- 1. 5-Bromo-1-indanone CAS#: 34598-49-7 [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. 1270284-15-5|(S)-5-Bromo-2,3-dihydro-1H-inden-1-ol|BLD Pharm [bldpharm.com]

- 4. 5-Bromo-1-indanone 97 34598-49-7 [sigmaaldrich.com]

- 5. (S)-5-BROMO-2,3-DIHYDRO-1H-INDEN-1-OL | CymitQuimica [cymitquimica.com]

- 6. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 7. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 10. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Asymmetric Synthesis of (R)-5-bromo-2,3-dihydro-1H-inden-1-ol

<

Abstract

(R)-5-bromo-2,3-dihydro-1H-inden-1-ol is a chiral alcohol of significant interest in medicinal chemistry and drug development, serving as a key building block for various pharmacologically active molecules. The stereochemistry at the C1 position is crucial for the biological activity of its derivatives, necessitating a robust and highly enantioselective synthetic route. This guide provides a comprehensive overview of the synthesis of (R)-5-bromo-2,3-dihydro-1H-inden-1-ol, with a primary focus on the asymmetric reduction of the prochiral ketone, 5-bromo-1-indanone. We will delve into the mechanistic underpinnings of the Corey-Bakshi-Shibata (CBS) reduction, a cornerstone of enantioselective synthesis, and provide a detailed, field-proven experimental protocol. Furthermore, this guide will address critical aspects of the synthesis, including starting material preparation, reaction monitoring, product isolation, and analytical characterization, to ensure both scientific integrity and practical applicability for researchers and drug development professionals.

Introduction: The Significance of Chiral Indanols

The indane scaffold is a privileged structural motif found in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] The introduction of a hydroxyl group and a bromine atom to this framework, as in 5-bromo-2,3-dihydro-1H-inden-1-ol, provides valuable handles for further chemical transformations. The chirality of the alcohol is often a determining factor in the efficacy and selectivity of the final drug candidate.[3][4] Therefore, the development of efficient methods for the enantioselective synthesis of such building blocks is of paramount importance in the pharmaceutical industry.[3][5][6]

This guide will focus on the most reliable and widely adopted method for preparing (R)-5-bromo-2,3-dihydro-1H-inden-1-ol: the asymmetric reduction of 5-bromo-1-indanone. While other methods like biocatalytic reductions exist, the CBS reduction offers a high degree of predictability, excellent enantioselectivity, and broad substrate scope, making it a preferred choice in many synthetic campaigns.[7][8][9][10]

Synthetic Strategy: Asymmetric Reduction of 5-bromo-1-indanone

The core of this synthesis lies in the enantioselective reduction of the prochiral ketone, 5-bromo-1-indanone, to the desired chiral alcohol.[8] This transformation can be achieved with exceptional control over the stereochemistry using a chiral catalyst.

Starting Material: Synthesis of 5-bromo-1-indanone

The precursor, 5-bromo-1-indanone, can be synthesized through several established routes.[11][12] A common method involves the Friedel-Crafts acylation of bromobenzene with 3-chloropropionyl chloride, followed by an intramolecular Friedel-Crafts alkylation.[11] Alternatively, it can be prepared from 3-(3-bromophenyl)propionic acid via intramolecular cyclization.[12] The purity of the starting ketone is crucial for the success of the subsequent asymmetric reduction.

| Property | Value | Source |

| Molecular Formula | C₉H₇BrO | [13] |

| Molecular Weight | 211.06 g/mol | [13] |

| Appearance | Off-white to light yellow crystalline powder | |

| Melting Point | 126-129 °C | |

| CAS Number | 34598-49-7 | [13] |

| Table 1: Physicochemical Properties of 5-bromo-1-indanone |

The Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction, also known as the Corey-Itsuno reduction, is a powerful and widely used method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.[7][8][14] The reaction employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-(-)-2-amino-3-methyl-1,1-diphenyl-1-butanol, in the presence of a borane source, such as borane-dimethyl sulfide complex (BMS) or borane-tetrahydrofuran complex (BH₃·THF).[7][15]

Mechanism of the CBS Reduction:

The enantioselectivity of the CBS reduction is governed by a well-defined transition state.[14][15] The mechanism involves the following key steps:

-

Catalyst-Borane Complex Formation: The borane coordinates to the nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom and activates the borane as a hydride donor.[15]

-

Ketone Coordination: The ketone substrate coordinates to the Lewis acidic endocyclic boron atom of the catalyst-borane complex. The ketone orients itself to minimize steric interactions, with the larger substituent pointing away from the bulky group on the catalyst.

-

Hydride Transfer: The activated borane delivers a hydride to the carbonyl carbon via a six-membered ring transition state.[5] This intramolecular hydride transfer occurs to a specific face of the ketone, dictated by the chirality of the catalyst.

-

Catalyst Regeneration: After hydride transfer, the resulting alkoxyborane dissociates, regenerating the active catalyst for the next catalytic cycle.

-

Work-up: An acidic work-up is required to hydrolyze the alkoxyborane and liberate the desired chiral alcohol.[15]

Step-by-Step Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 5-bromo-1-indanone (1.0 eq.).

-

Dissolution: Add anhydrous tetrahydrofuran (THF) to the flask to dissolve the ketone completely.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Catalyst Addition: Slowly add a solution of (R)-(-)-2-Methyl-CBS-oxazaborolidine (0.1 eq., 1 M in toluene) to the stirred solution.

-

Borane Addition: Add borane-dimethyl sulfide complex (BMS, 1.0 eq.) dropwise to the reaction mixture, maintaining the temperature below 5 °C.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of methanol.

-

Acidification: Add 2 M hydrochloric acid (HCl) to the mixture and stir for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure (R)-5-bromo-2,3-dihydro-1H-inden-1-ol.

Work-up and Purification Considerations

The work-up procedure is critical for isolating the desired product and removing boron-containing byproducts. [16]The addition of methanol serves to quench any excess borane. The acidic work-up hydrolyzes the borate esters formed during the reaction. [15]Repeated co-evaporation with methanol can help to remove boron residues as volatile trimethyl borate. [16] Purification by flash column chromatography is typically effective in isolating the pure alcohol. The choice of eluent system will depend on the specific polarity of the product and any impurities.

Analytical Characterization

The identity and purity of the synthesized (R)-5-bromo-2,3-dihydro-1H-inden-1-ol must be confirmed by appropriate analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure of the product.

-

Mass Spectrometry (MS): MS will confirm the molecular weight of the compound.

-

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential to determine the enantiomeric excess (ee) of the product. [][18][19]This is achieved by separating the two enantiomers on a chiral stationary phase.

Safety and Handling

All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times. [20][21]

-

Sodium Borohydride and Borane-Dimethyl Sulfide: These reagents are flammable and react violently with water, releasing flammable hydrogen gas. [20][22]They should be handled under an inert atmosphere (e.g., nitrogen or argon) and stored in a cool, dry place away from water and acids. [22]* Tetrahydrofuran (THF): Anhydrous THF can form explosive peroxides upon storage. It should be tested for peroxides before use and handled with care.

-

Solvents: Methanol, ethyl acetate, and other organic solvents are flammable and should be handled away from ignition sources. [23] In case of a spill, it should be contained with a non-combustible absorbent material and disposed of according to institutional guidelines. [22][23]

Conclusion

The asymmetric synthesis of (R)-5-bromo-2,3-dihydro-1H-inden-1-ol via the Corey-Bakshi-Shibata reduction of 5-bromo-1-indanone is a highly efficient and reliable method for obtaining this valuable chiral building block. By understanding the underlying principles of the reaction mechanism and adhering to a carefully designed experimental protocol, researchers can consistently achieve high yields and excellent enantioselectivities. This guide provides the necessary technical details and practical insights to enable scientists and drug development professionals to successfully implement this important synthetic transformation in their research endeavors.

References

- Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553.